molecular formula C13H25NO5 B13577534 tert-Butyl (tert-butoxycarbonyl)-D-threoninate

tert-Butyl (tert-butoxycarbonyl)-D-threoninate

Cat. No.: B13577534
M. Wt: 275.34 g/mol
InChI Key: KALBFNCSAOSDPJ-DTWKUNHWSA-N
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Description

tert-Butyl (tert-butoxycarbonyl)-D-threoninate is a compound that features a tert-butyl group and a tert-butoxycarbonyl group attached to a D-threonine molecule. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (tert-butoxycarbonyl)-D-threoninate can be synthesized through the reaction of D-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (tert-butoxycarbonyl)-D-threoninate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

tert-Butyl (tert-butoxycarbonyl)-D-threoninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (tert-butoxycarbonyl)-D-threoninate involves the protection of amino groups through the formation of a carbamate. The tert-butoxycarbonyl group is added to the amine, forming a stable carbamate that can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (tert-butoxycarbonyl)-D-threoninate include:

    tert-Butyl (tert-butoxycarbonyl)-L-threoninate: The L-isomer of the compound.

    tert-Butyl (tert-butoxycarbonyl)-D-serinate: A similar compound with a serine backbone.

    tert-Butyl (tert-butoxycarbonyl)-D-alaninate: A compound with an alanine backbone.

Uniqueness

This compound is unique due to its specific configuration and the presence of both tert-butyl and tert-butoxycarbonyl groups. This combination provides stability and reactivity that are valuable in various chemical and biological applications .

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m0/s1

InChI Key

KALBFNCSAOSDPJ-DTWKUNHWSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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